molecular formula C24H22F4N4O3S B11576791 1-Ethyl-6-fluoro-4-oxo-7-(4-{[2-(trifluoromethyl)phenyl]carbamothioyl}piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid

1-Ethyl-6-fluoro-4-oxo-7-(4-{[2-(trifluoromethyl)phenyl]carbamothioyl}piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B11576791
M. Wt: 522.5 g/mol
InChI Key: SSNXJEXBFLDGLH-UHFFFAOYSA-N
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Description

1-Ethyl-6-fluoro-4-oxo-7-(4-{[2-(trifluoromethyl)phenyl]carbamothioyl}piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the fluoroquinolone class of antibiotics. Fluoroquinolones are known for their broad-spectrum antibacterial activity, making them valuable in the treatment of various bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-6-fluoro-4-oxo-7-(4-{[2-(trifluoromethyl)phenyl]carbamothioyl}piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid involves multiple stepsThe final step involves the addition of the piperazinyl and carbamothioyl groups .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-6-fluoro-4-oxo-7-(4-{[2-(trifluoromethyl)phenyl]carbamothioyl}piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolone derivatives, while substitution reactions can introduce new functional groups .

Scientific Research Applications

1-Ethyl-6-fluoro-4-oxo-7-(4-{[2-(trifluoromethyl)phenyl]carbamothioyl}piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, the compound prevents the bacteria from replicating their DNA, leading to cell death .

Properties

Molecular Formula

C24H22F4N4O3S

Molecular Weight

522.5 g/mol

IUPAC Name

1-ethyl-6-fluoro-4-oxo-7-[4-[[2-(trifluoromethyl)phenyl]carbamothioyl]piperazin-1-yl]quinoline-3-carboxylic acid

InChI

InChI=1S/C24H22F4N4O3S/c1-2-30-13-15(22(34)35)21(33)14-11-17(25)20(12-19(14)30)31-7-9-32(10-8-31)23(36)29-18-6-4-3-5-16(18)24(26,27)28/h3-6,11-13H,2,7-10H2,1H3,(H,29,36)(H,34,35)

InChI Key

SSNXJEXBFLDGLH-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NC4=CC=CC=C4C(F)(F)F)F)C(=O)O

Origin of Product

United States

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